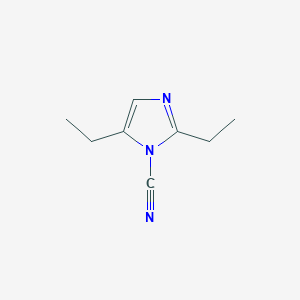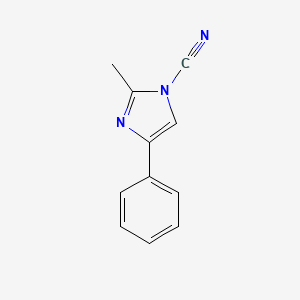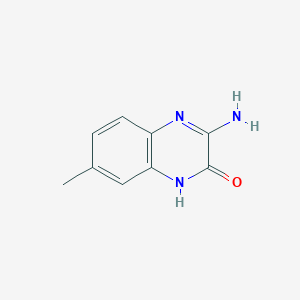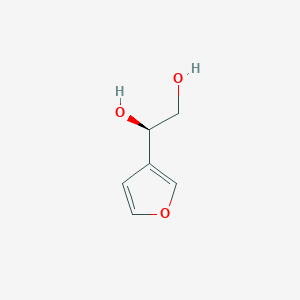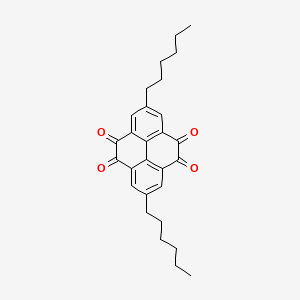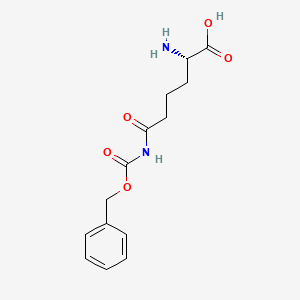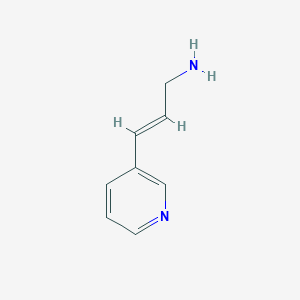
(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine
Overview
Description
(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine, also known as 3-(3-pyridinyl)-2-propen-1-amine or 3-pyridinylallylamine, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyridine and contains an allylamine functional group, which makes it a valuable building block for the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of (2E)-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine(Pyridin-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amineyl)prop-2-en-1-amine is not well understood, but it is believed to act as a ligand for various receptors in the central nervous system. Specifically, (2E)-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine(Pyridin-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amineyl)prop-2-en-1-amine has been shown to bind to the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are involved in the reuptake of serotonin and norepinephrine, respectively. By binding to these transporters, (2E)-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine(Pyridin-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amineyl)prop-2-en-1-amine may modulate the levels of these neurotransmitters in the brain, which could have implications for the treatment of depression and other psychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine(Pyridin-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amineyl)prop-2-en-1-amine are not well studied, but it is believed to have effects on the central nervous system. Specifically, (2E)-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine(Pyridin-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amineyl)prop-2-en-1-amine has been shown to inhibit the reuptake of serotonin and norepinephrine, which could lead to increased levels of these neurotransmitters in the brain. This could have implications for the treatment of depression and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of (2E)-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine(Pyridin-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amineyl)prop-2-en-1-amine is its versatility as a building block for the synthesis of bioactive molecules. The allylamine functional group in (2E)-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine(Pyridin-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amineyl)prop-2-en-1-amine can be easily modified to introduce other functional groups, which can then be used to synthesize various bioactive molecules. However, one limitation of (2E)-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine(Pyridin-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amineyl)prop-2-en-1-amine is its potential toxicity. As with any chemical compound, (2E)-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine(Pyridin-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amineyl)prop-2-en-1-amine should be handled with care in the laboratory.
Future Directions
There are many potential future directions for the study of (2E)-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine(Pyridin-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amineyl)prop-2-en-1-amine. One direction is the synthesis of novel bioactive molecules using (2E)-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine(Pyridin-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amineyl)prop-2-en-1-amine as a starting material. Another direction is the study of the biochemical and physiological effects of (2E)-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine(Pyridin-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amineyl)prop-2-en-1-amine in animal models. Additionally, the development of new methods for the synthesis of (2E)-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine(Pyridin-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amineyl)prop-2-en-1-amine could lead to more efficient and cost-effective production of this compound. Overall, (2E)-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine(Pyridin-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amineyl)prop-2-en-1-amine is a promising compound with many potential applications in scientific research.
Scientific Research Applications
(2E)-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine(Pyridin-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amineyl)prop-2-en-1-amine has been used in various scientific research applications due to its unique properties. One of the main applications of this compound is in the synthesis of bioactive molecules. The allylamine functional group in (2E)-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine(Pyridin-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amineyl)prop-2-en-1-amine can be easily modified to introduce other functional groups, which can then be used to synthesize various bioactive molecules. For example, (2E)-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amine(Pyridin-(2E)-3-(Pyridin-3-yl)prop-2-en-1-amineyl)prop-2-en-1-amine can be used as a starting material for the synthesis of inhibitors of monoamine oxidase (MAO), which are used in the treatment of depression and Parkinson's disease.
properties
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5,9H2/b3-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGWOIOGOJYLSM-HNQUOIGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574816 | |
| Record name | (2E)-3-(Pyridin-3-yl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83665-87-6 | |
| Record name | (2E)-3-(Pyridin-3-yl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



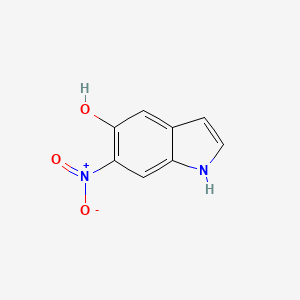
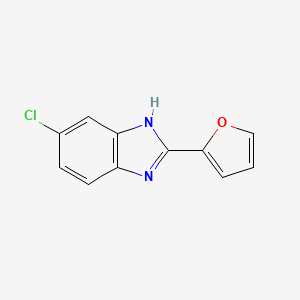
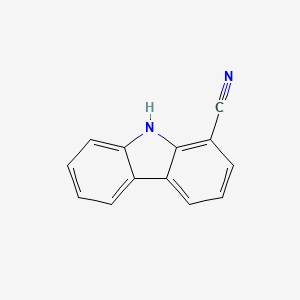
![2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B3359056.png)
![3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B3359059.png)
![[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B3359060.png)
